molecular formula C25H24ClNO4 B11393074 N-[2-(4-Chlorophenyl)ethyl]-2-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide

N-[2-(4-Chlorophenyl)ethyl]-2-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide

Cat. No.: B11393074
M. Wt: 437.9 g/mol
InChI Key: LWUFSOSUEIZANH-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorophenyl)ethyl]-2-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide is a complex organic compound that belongs to the class of furochromen derivatives This compound is characterized by its unique structural features, which include a chlorophenyl group, a tetramethylfurochromen core, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Chlorophenyl)ethyl]-2-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furochromen core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromen ring system.

    Introduction of the tetramethyl groups: Methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate are employed to introduce the tetramethyl groups.

    Attachment of the chlorophenyl group: This step involves the use of Friedel-Crafts alkylation or acylation reactions to attach the chlorophenyl group to the ethyl chain.

    Formation of the acetamide moiety: The final step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Chlorophenyl)ethyl]-2-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or the chlorophenyl group to a phenyl group.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Reagents like sodium hydroxide, ammonia, and alkyl halides are employed under appropriate conditions.

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted analogs with various functional groups.

Scientific Research Applications

N-[2-(4-Chlorophenyl)ethyl]-2-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-Chlorophenyl)ethyl]-2-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-Chlorophenyl)ethyl]-2-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide is unique due to its combination of a chlorophenyl group, a tetramethylfurochromen core, and an acetamide moiety

Properties

Molecular Formula

C25H24ClNO4

Molecular Weight

437.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide

InChI

InChI=1S/C25H24ClNO4/c1-13-16(4)30-23-15(3)24-20(11-19(13)23)14(2)21(25(29)31-24)12-22(28)27-10-9-17-5-7-18(26)8-6-17/h5-8,11H,9-10,12H2,1-4H3,(H,27,28)

InChI Key

LWUFSOSUEIZANH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCC4=CC=C(C=C4)Cl)C)C)C

Origin of Product

United States

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